(2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid
Description
Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry
The benzimidazole moiety is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. scispace.com This includes applications as antimicrobial, antiviral, antidiabetic, and anticancer agents. pharmatutor.orgihmc.us The success of this scaffold is underscored by its presence in a number of clinically approved drugs, which are used to treat a wide array of conditions. The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. researchgate.net Researchers continue to be drawn to this scaffold due to its proven track record and the potential for the discovery of new and improved therapeutic agents. bohrium.com
Overview of (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid within the Benzimidazole Class
Within the extensive family of benzimidazole derivatives is the specific compound this compound. This molecule is characterized by a benzimidazole core with methyl groups attached at the 2, 5, and 6 positions, and an acetic acid group linked to one of the nitrogen atoms of the imidazole (B134444) ring.
| Property | Data |
| IUPAC Name | (2,5,6-Trimethyl-1H-benzo[d]imidazol-1-yl)acetic acid |
| CAS Number | 778535-15-2 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
While extensive research on this specific molecule is not widely available in published literature, its structure suggests its classification as a substituted benzimidazole acetic acid. The presence of the acetic acid moiety introduces a carboxylic acid functional group, which can significantly influence the compound's solubility and ability to form salts. The trimethyl substitution pattern on the benzimidazole core is expected to impact its lipophilicity and steric profile, which in turn can affect its interaction with biological targets.
Research Trajectories and Academic Relevance of this compound
Although detailed research findings for this compound are limited, its academic relevance can be inferred from the broader research trends in benzimidazole chemistry. The synthesis of novel benzimidazole derivatives remains an active area of investigation for the development of new therapeutic agents. nih.gov
The general synthetic route to compounds of this class often involves two key steps: the formation of the substituted benzimidazole core, followed by the N-alkylation of the imidazole ring. The synthesis of the 2,5,6-trimethyl-1H-benzo[d]imidazole precursor would likely involve the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid or a derivative thereof. Subsequent N-alkylation with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, would then yield the final product, this compound. lookchem.com
Given the known pharmacological activities of other substituted benzimidazole acetic acids, it is plausible that the research trajectory for this compound would involve its evaluation for a range of biological activities. For instance, various 2-substituted benzimidazole-3-acetic acid derivatives have been investigated for their analgesic and anti-inflammatory properties. rjpbcs.comresearchgate.net The specific substitution pattern of the trimethyl groups could modulate these activities, potentially leading to compounds with enhanced potency or selectivity. Furthermore, the broader class of alkylated benzimidazoles has been explored for antiviral, including anti-HIV, activity. nih.gov
The academic interest in this and similar molecules lies in understanding the structure-activity relationships (SAR) of substituted benzimidazoles. By systematically modifying the substituents on the benzimidazole core and the nature of the group at the nitrogen position, researchers can elucidate the key structural features required for a particular biological effect. Therefore, this compound represents a valuable, albeit understudied, member of the benzimidazole class with potential for further investigation in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5,6-trimethylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-10-11(5-8(7)2)14(6-12(15)16)9(3)13-10/h4-5H,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROBVNDNVPFNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5,6 Trimethyl Benzoimidazol 1 Yl Acetic Acid
Historical and Current Synthetic Routes to the Benzimidazole (B57391) Core
The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), is a cornerstone in medicinal chemistry. nih.govrsc.org Historically, its synthesis has been dominated by two primary methods. The Phillips-Ladenburg synthesis, first reported in 1872, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, typically under harsh acidic conditions and high temperatures. researchgate.netnih.govresearchgate.net Another classic approach is the Weidenhagen reaction, which utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone, often in the presence of an oxidizing agent. researchgate.net
While these methods are foundational, modern organic synthesis has driven the development of numerous, more efficient protocols. Contemporary routes often employ a wide array of catalysts to achieve milder reaction conditions and higher yields. nih.gov These include transition-metal catalysts, nano-material catalysts, and various acid catalysts. rsc.orgnih.gov The condensation of o-phenylenediamines with aldehydes remains a particularly popular and intensively studied method for constructing the benzimidazole core. rsc.orgrsc.org These modern approaches focus on improving efficiency, functional group tolerance, and procedural simplicity compared to the traditional high-temperature condensations. benthamdirect.com
Targeted Synthesis of (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid: Reaction Pathways and Conditions
The synthesis of this compound is logically approached as a two-stage process: first, the construction of the substituted benzimidazole core, 2,5,6-trimethyl-1H-benzimidazole, followed by N-alkylation to introduce the acetic acid group.
Cyclocondensation Reactions and Intermediates
The formation of the key intermediate, 2,5,6-trimethyl-1H-benzimidazole, is achieved through a cyclocondensation reaction. The primary starting materials for this step are 4,5-dimethyl-1,2-phenylenediamine and a reagent that can provide the C2-methyl group.
Commonly, this transformation is accomplished by reacting the diamine with acetic acid, often in the presence of a strong mineral acid like hydrochloric acid (HCl) to catalyze the cyclization and dehydration, which is characteristic of the Phillips-Ladenburg pathway. nih.gov Alternatively, acetaldehyde (B116499) can be used in a Weidenhagen-type reaction, which would necessitate a subsequent oxidation step to form the aromatic benzimidazole ring.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Reaction Type |
| 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid | Mineral Acid (e.g., HCl), Heat | 2,5,6-Trimethyl-1H-benzimidazole | Phillips-Ladenburg Condensation |
| 4,5-Dimethyl-1,2-phenylenediamine | Acetaldehyde | Oxidizing Agent (e.g., Cu(II) salt) | 2,5,6-Trimethyl-1H-benzimidazole | Weidenhagen Condensation |
N-Alkylation Strategies for Acetic Acid Moiety Introduction
Once the 2,5,6-trimethyl-1H-benzimidazole intermediate is obtained, the acetic acid moiety is introduced via N-alkylation. This reaction targets one of the nitrogen atoms of the imidazole ring. A common and effective strategy involves reacting the benzimidazole with an alkylating agent such as chloroacetic acid or bromoacetic acid in the presence of a base. researchgate.net
The base, typically sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), deprotonates the N-H of the imidazole ring, forming a benzimidazolide (B1237168) anion. wikipedia.orglookchem.com This anion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in a classic SN2 reaction to form the final product. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or in aqueous basic media. lookchem.com The use of surfactant-mediated aqueous systems has also been reported as an efficient method for the N-alkylation of benzimidazoles. researchgate.net
| Substrate | Alkylating Agent | Base | Solvent | Product |
| 2,5,6-Trimethyl-1H-benzimidazole | Chloroacetic Acid | NaOH / KOH | Water / SDS | This compound |
| 2,5,6-Trimethyl-1H-benzimidazole | Ethyl Bromoacetate | K2CO3 | DMF / Acetone | Ethyl (2,5,6-trimethyl-benzoimidazol-1-yl)-acetate* |
*Requires subsequent hydrolysis step to yield the final carboxylic acid product.
Optimization of Synthetic Yields and Purity Profiles
Optimizing the synthesis of this compound involves refining the conditions for both the cyclocondensation and N-alkylation steps to maximize yield and purity.
For the initial cyclocondensation, reaction parameters such as temperature, catalyst choice, and solvent are critical. Studies on analogous benzimidazole syntheses show that moving from harsh, high-temperature conditions to catalyzed reactions can significantly improve outcomes. For example, using ammonium (B1175870) chloride as a catalyst in chloroform (B151607) has been shown to produce high yields (up to 94%) at room temperature for the condensation of o-phenylenediamine with aldehydes. nih.gov The choice of solvent can also have a substantial impact; in one optimization study, chloroform was found to be superior to acetonitrile, methanol, ether, and DMF, increasing the yield from 20% to 40% before catalyst optimization. nih.gov
In the N-alkylation step, the choice of base, solvent, and temperature is crucial. For less reactive alkyl halides, heating may be required (e.g., 55-60°C) to ensure the reaction proceeds to completion. lookchem.com The use of phase-transfer catalysts can also be beneficial in biphasic systems to improve the reaction rate between the aqueous benzimidazolide salt and the organic alkyl halide. Purity is enhanced by carefully controlling the stoichiometry to avoid side reactions, such as dialkylation, and by employing appropriate work-up and purification procedures like recrystallization or column chromatography.
| Parameter | Effect on Yield/Purity | Example/Observation | Citation |
| Catalyst | Can significantly increase yield and allow for milder conditions. | Use of NH4Cl increased yield of a 2-phenylbenzimidazole (B57529) to 94% at room temperature. | nih.gov |
| Solvent | Affects solubility and reaction rate; optimal choice is crucial. | Changing the solvent from DMF to CHCl3 increased yield from 20% to 40%. | nih.gov |
| Temperature | Higher temperatures can increase reaction rates but may also lead to side products. | Increasing temperature from 60°C to 100°C in a microwave-assisted synthesis increased yield from 59.6% to 89.7%. | researchgate.netnih.gov |
| Reaction Time | Shorter times are desirable; can be achieved with catalysts or microwave irradiation. | Microwave-assisted methods can reduce reaction times from hours to minutes (e.g., 5-10 min). | nih.gov |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce environmental impact. mdpi.comeprajournals.com These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. chemmethod.com
For the cyclocondensation step to form the benzimidazole core, several green alternatives exist. These include:
Solvent-free reactions: Performing the condensation under solvent-free or solid-state conditions, often with the aid of a solid acid catalyst or microwave irradiation, eliminates the need for volatile organic compounds. benthamdirect.commdpi.com
Aqueous media: Using water as a solvent is an environmentally benign approach. researchgate.net Catalysts like nano-Fe2O3 have been shown to be effective for benzimidazole synthesis in aqueous media. rsc.orgsemanticscholar.org
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption, often leading to higher yields and cleaner reactions. nih.govmdpi.com
Natural catalysts and solvents: The use of renewable resources, such as deep eutectic solvents (DES) or catalysts derived from plant matter like lemon juice or papaya bark ash, represents a sustainable strategy. nih.govjrtdd.com
For the N-alkylation step, performing the reaction in an aqueous medium with a surfactant like sodium dodecyl sulfate (B86663) (SDS) provides a greener alternative to traditional organic solvents like DMF. lookchem.comresearchgate.net
Large-Scale Synthesis Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, gram-scale production for extensive research requires careful consideration of several factors. Scalability is a key feature of an efficient synthetic route. semanticscholar.org
Key considerations include:
Reaction Conditions: Exothermic reactions must be carefully controlled to manage heat dissipation on a larger scale. The choice of reagents and solvents may need to be re-evaluated based on cost, safety, and ease of handling in bulk.
Purification: Methods like column chromatography, which are convenient at the milligram scale, can become cumbersome and expensive for multi-gram quantities. Alternative purification techniques such as recrystallization or distillation are often preferred.
Process Efficiency: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste on a larger scale. organic-chemistry.org The synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, an analogous compound, has been successfully prepared on a multi-gram scale, demonstrating the feasibility of scaling up benzimidazole syntheses. nih.gov Microwave-assisted syntheses have also been shown to be applicable on a larger scale (e.g., 20 mmol), yielding excellent results. nih.gov
Advanced Spectroscopic and Crystallographic Analyses of 2,5,6 Trimethyl Benzoimidazol 1 Yl Acetic Acid
Detailed NMR Spectroscopic Investigations for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a complete structural assignment of (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would help to identify adjacent protons on the benzimidazole (B57391) ring and potentially any coupling involving the methylene (B1212753) protons of the acetic acid group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the methyl groups, the aromatic rings, the methylene group, and the carbonyl group based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons and the carbons of the benzimidazole ring, and between the methylene protons of the acetic acid group and the carbons of the benzimidazole ring and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the acetic acid side chain relative to the benzimidazole ring system.
Without experimental data, a representative data table cannot be generated.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₂H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation patterns of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The analysis of these fragments would provide valuable structural information, confirming the presence of the trimethyl-benzimidazole core and the acetic acid moiety. Common fragmentation pathways for such molecules could involve the loss of the carboxylic acid group or cleavages within the benzimidazole ring system.
A detailed fragmentation table is not possible without experimental mass spectra.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.
Infrared Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-H stretches of the methyl and methylene groups (around 2850-3000 cm⁻¹), and C=C and C=N stretching vibrations of the benzimidazole ring (in the 1450-1650 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=C bonds in the benzene (B151609) ring and the breathing modes of the imidazole (B134444) ring would be expected to produce characteristic signals.
A table of vibrational frequencies cannot be compiled without experimental spectra.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide a wealth of information, including:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystal lattice.
Intermolecular Interactions: The packing of the molecules in the crystal, highlighting intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking interactions between the benzimidazole rings.
A table of crystallographic data is contingent upon the successful growth and analysis of a single crystal.
Chiroptical Spectroscopy for Stereochemical Insights (If Applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound is not inherently chiral. Therefore, chiroptical spectroscopy would not be applicable unless the molecule was resolved into enantiomers due to some form of atropisomerism, which is unlikely in this case, or if it were complexed with a chiral host.
Computational Chemistry and Molecular Modeling of 2,5,6 Trimethyl Benzoimidazol 1 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can elucidate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT studies. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the benzimidazole (B57391) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is illustrative and based on typical values for similar benzimidazole derivatives.
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be employed to perform a systematic search for the most stable conformers of this compound. This involves rotating the rotatable bonds, specifically the C-C bond connecting the acetic acid moiety to the benzimidazole ring and the C-N bond of the ring, and calculating the potential energy at each rotational angle. The resulting potential energy surface helps identify the global and local energy minima, corresponding to the most stable and other accessible conformations, respectively.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a biological environment, such as in aqueous solution. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
By simulating the molecule in a box of explicit water molecules, one can observe its conformational flexibility and how it interacts with the surrounding solvent. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the Radial Distribution Function (RDF) to understand the solvation shell structure. These simulations can reveal the stability of intramolecular hydrogen bonds and the dynamics of water molecules around the polar groups of the molecule. nih.gov
Docking Studies with Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. ijprajournal.com For this compound, docking studies can be performed against various potential biological targets to hypothesize its mechanism of action. Benzimidazole derivatives have been shown to interact with a range of targets, including enzymes like cyclooxygenase (COX) and DNA gyrase. semanticscholar.orgnih.gov
The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. The results are typically reported as a binding energy or a docking score, with lower values indicating a more favorable interaction. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. ekb.eg
Table 2: Illustrative Docking Scores of this compound with Potential Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| DNA Gyrase Subunit B | 5L3J | -7.9 | Asp73, Asn46, Gly77 |
Note: The data in this table is for illustrative purposes and represents hypothetical docking results.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for benzimidazole derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required.
Various molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are common statistical methods used to build the QSAR model. chalcogen.ro A robust QSAR model can then be used to predict the biological activity of new, untested compounds like this compound. nih.gov
In Silico ADMET Predictions for Pre-clinical Research Prioritization (Excluding Clinical Outcomes)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. researchgate.net Various computational models, often based on machine learning algorithms trained on large datasets of experimental data, are used to predict these properties.
For this compound, these predictions can provide insights into its drug-likeness. Key parameters that are typically evaluated include:
Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
Table 3: Predicted ADMET Properties of this compound (Illustrative)
| Property | Predicted Value/Classification |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
| hERG Inhibition | Low risk |
Note: The data in this table is illustrative and represents typical outputs from in silico ADMET prediction software.
These in silico predictions help in prioritizing compounds for further pre-clinical development by identifying potential liabilities early in the discovery process. nih.gov
Derivatization Strategies and Analog Synthesis of 2,5,6 Trimethyl Benzoimidazol 1 Yl Acetic Acid
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, reduction, and coupling reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.
Esterification and amidation are common strategies employed in medicinal chemistry to generate prodrugs, which are inactive or less active molecules that are converted into the active parent drug in vivo. This approach can be conceptually applied to (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid to improve properties such as solubility, stability, or cell permeability.
Esterification: The carboxylic acid can be converted into an ester through reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This converts the polar carboxylic acid into a more lipophilic ester group. A range of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be utilized to generate a library of ester derivatives.
Amidation: The formation of amides, by reacting the carboxylic acid with primary or secondary amines, is another key derivatization pathway. This reaction is typically facilitated by peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to form a stable amide bond. researchgate.net Coupling with amino acids or their esters can generate peptide-like conjugates. researchgate.net
The following table outlines conceptual ester and amide derivatives of this compound.
| Derivative Type | Reactant | Conceptual Product Name |
| Ester | Ethanol | Ethyl (2,5,6-trimethyl-benzoimidazol-1-yl)-acetate |
| Ester | Benzyl alcohol | Benzyl (2,5,6-trimethyl-benzoimidazol-1-yl)-acetate |
| Amide | Ammonia | 2-(2,5,6-Trimethyl-benzoimidazol-1-yl)-acetamide |
| Amide | Glycine methyl ester | Methyl 2-(2-(2,5,6-trimethyl-benzoimidazol-1-yl)-acetylamino)-acetate |
| Amide | Morpholine | 1-(Morpholin-4-yl)-2-(2,5,6-trimethyl-benzoimidazol-1-yl)-ethanone |
The carboxylic acid functional group can be reduced to a primary alcohol, which serves as a versatile intermediate for further synthetic modifications. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required for this transformation. The resulting alcohol, 2-(2,5,6-Trimethyl-benzoimidazol-1-yl)-ethanol, opens up new avenues for derivatization.
Once formed, this primary alcohol can undergo a variety of coupling reactions:
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can produce a range of ether analogs.
Esterification: The alcohol can be acylated with various acid chlorides or anhydrides to form esters, which are distinct from those derived from the parent carboxylic acid.
Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a halide (e.g., using SOCl₂ or PBr₃), creating an electrophilic center for nucleophilic substitution reactions.
The table below summarizes these potential transformations starting from the reduced alcohol intermediate.
| Starting Material | Reaction Type | Reagent(s) | Product Class |
| This compound | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
| 2-(2,5,6-Trimethyl-benzoimidazol-1-yl)-ethanol | Etherification | NaH, CH₃I | Methyl Ether |
| 2-(2,5,6-Trimethyl-benzoimidazol-1-yl)-ethanol | Esterification | Acetyl Chloride, Pyridine | Acetate Ester |
| 2-(2,5,6-Trimethyl-benzoimidazol-1-yl)-ethanol | Halogenation | SOCl₂ | Alkyl Chloride |
Substituent Effects on the Benzimidazole (B57391) Ring System
The benzene (B151609) ring of the benzimidazole core possesses two unsubstituted carbons at the C4 and C7 positions. These sites are targets for electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule.
Halogenation: Direct bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.orgmsu.edu Milder conditions may also be effective due to the activating nature of the dimethyl groups.
Nitration: The introduction of a nitro group (—NO₂) is typically performed using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgresearchgate.net The strongly acidic conditions protonate the imidazole (B134444) nitrogens, further increasing the electron-withdrawing effect of the heterocyclic ring, which can make nitration challenging.
| Reaction | Reagent(s) | Potential Product(s) |
| Bromination | Br₂ / FeBr₃ | (4-Bromo-2,5,6-trimethyl-benzoimidazol-1-yl)-acetic acid |
| Chlorination | Cl₂ / AlCl₃ | (4-Chloro-2,5,6-trimethyl-benzoimidazol-1-yl)-acetic acid |
| Nitration | HNO₃ / H₂SO₄ | (4-Nitro-2,5,6-trimethyl-benzoimidazol-1-yl)-acetic acid |
Introducing alkyl or aryl groups at the C4 and C7 positions can be pursued through traditional or modern cross-coupling methods.
Alkylation: Friedel-Crafts alkylation, which involves reacting the benzimidazole with an alkyl halide in the presence of a Lewis acid, is a potential route. msu.edu However, this reaction can be complicated by issues such as polyalkylation and carbocation rearrangements.
Arylation: Modern palladium-catalyzed cross-coupling reactions are a more controlled method for C-H arylation. However, direct C-H functionalization of the benzimidazole C4 or C7 positions is challenging compared to the more electronically favored C2 position. nih.gov Achieving selectivity often requires the installation of a directing group to guide the metal catalyst to the desired position. Conceptually, a properly designed precursor could undergo Suzuki or Buchwald-Hartwig coupling reactions to introduce aryl or heteroaryl substituents. nih.gov
N-Substitution Diversification at the Benzimidazole Nitrogen
A broad range of analogs can be synthesized by replacing the N1-acetic acid group with other substituents. This is typically achieved by starting with the parent heterocycle, 2,5,6-trimethyl-1H-benzoimidazole, which is synthesized from the condensation of 4,5-dimethyl-1,2-phenylenediamine and acetic acid or a derivative. The subsequent N-alkylation or N-arylation of this intermediate allows for significant structural diversification. nih.govnih.govdrugbank.com
The N-H proton of 2,5,6-trimethyl-1H-benzoimidazole is weakly acidic and can be removed by a base (e.g., NaH, K₂CO₃) to generate a nucleophilic benzimidazolide (B1237168) anion. This anion can then react with various electrophiles to yield N1-substituted products. tsijournals.comrsc.org
The following table presents a variety of potential N-substituents that can be introduced.
| Electrophile | Base | N1-Substituent | Resulting Analog Class |
| Methyl iodide | K₂CO₃ | -CH₃ | N-Methyl |
| Benzyl bromide | NaH | -CH₂Ph | N-Benzyl |
| Ethyl bromoacetate | K₂CO₃ | -CH₂COOEt | N-Carboethoxymethyl |
| 2-Chloroethanol | NaH | -CH₂CH₂OH | N-Hydroxyethyl |
| 4-Fluorobenzoyl chloride | Pyridine | -CO(C₆H₄)F | N-Acyl |
Heterocyclic Ring Fusion Strategies
Heterocyclic ring fusion onto the benzimidazole core of this compound can lead to the formation of rigid, polycyclic structures with distinct pharmacological profiles. These strategies often involve the formation of new rings by leveraging the reactivity of the benzimidazole nitrogen atoms or by functionalizing the benzene ring.
One plausible approach involves the intramolecular cyclization of the acetic acid side chain. Activation of the carboxylic acid, for instance, through conversion to an acyl chloride or via coupling agents, could facilitate an intramolecular Friedel-Crafts-type acylation onto the electron-rich benzene ring of the benzimidazole nucleus, particularly at the C-4 or C-7 positions. This would lead to the formation of a tricyclic ketone. Subsequent derivatization of this ketone could introduce further diversity.
Another strategy involves the functionalization of the benzimidazole core prior to cyclization. For example, nitration of the benzene ring followed by reduction to an amino group could provide a handle for the construction of a fused pyrazine or other nitrogen-containing heterocycles.
Furthermore, reactions involving the N-1 acetic acid moiety can be envisioned to construct fused ring systems. For example, a Dieckmann-type condensation could be employed if the acetic acid is first esterified and then a second ester-containing substituent is introduced at the C-2 methyl group.
Below is a table illustrating potential heterocyclic ring systems that could be fused to the this compound core.
| Fused Ring System | Potential Synthetic Precursor | Resulting Fused Heterocycle Class |
| Pyrrolone | Activated this compound | Pyrrolo[1,2-a]benzimidazolone derivative |
| Pyrazinone | 4-Amino-(2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid derivative | Pyrazino[1,2-a]benzimidazolone derivative |
| Thiazole | 2-Thio-(2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid derivative | Thiazolo[3,2-a]benzimidazolone derivative |
| Oxazole | 2-Hydroxy-(2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid derivative | Oxazolo[3,2-a]benzimidazolone derivative |
These ring fusion strategies can significantly alter the planarity, rigidity, and electronic properties of the parent molecule, which are critical factors in modulating its interaction with biological targets.
Combinatorial Synthesis Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds based on a common scaffold. For this compound, both solid-phase and solution-phase combinatorial strategies can be employed to generate extensive libraries of analogs.
A primary point of diversification is the carboxylic acid moiety. By anchoring the this compound scaffold to a solid support via a suitable linker, the carboxylic acid can be activated and reacted with a diverse array of amines, alcohols, or other nucleophiles to generate a library of amides, esters, and other derivatives. This approach allows for high-throughput synthesis and purification.
Alternatively, a solution-phase combinatorial approach can be utilized. This would involve parallel synthesis in multi-well plates, where the core scaffold is reacted with a variety of building blocks. For instance, a library of amides can be generated by reacting this compound with a diverse set of primary and secondary amines using automated liquid handling systems.
Further diversity can be introduced by functionalizing the benzimidazole ring itself. For example, electrophilic aromatic substitution reactions such as halogenation or nitration at the C-4 or C-7 positions can provide a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a variety of boronic acids or amines, respectively.
The table below outlines a potential combinatorial library design based on the this compound scaffold.
| Scaffold Position for Diversification | Reaction Type | Example Building Blocks (R-group) | Resulting Functional Group |
| Carboxylic Acid | Amide Coupling | Alkyl amines, Aryl amines, Heterocyclic amines | Amide |
| Carboxylic Acid | Esterification | Alkyl alcohols, Aryl alcohols, Heterocyclic alcohols | Ester |
| Benzene Ring (C-4/C-7) | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Aryl/Heteroaryl |
| Benzene Ring (C-4/C-7) | Buchwald-Hartwig Amination | Primary amines, Secondary amines | Amino |
| C-2 Methyl Group | Condensation | Aromatic aldehydes | Styryl |
By systematically combining different building blocks at these diversification points, a vast chemical space can be explored, significantly increasing the probability of identifying derivatives with improved properties.
Mechanistic Biological Investigations of 2,5,6 Trimethyl Benzoimidazol 1 Yl Acetic Acid in Pre Clinical Models
Target Identification and Validation in Cellular and Biochemical Systems
Enzyme Inhibition/Activation Assays
No data is available in the public domain regarding the inhibitory or activating effects of (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid on any specific enzymes.
Receptor Binding Studies
There are no published studies that have investigated the binding affinity of this compound for any physiological receptors.
Protein-Ligand Interaction Analysis
No information exists from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that details the interaction of this compound with any protein targets.
Modulation of Cellular Pathways and Signaling Cascades
Gene Expression Profiling in Cell Lines
No studies have been published that analyze the effect of this compound on global or targeted gene expression in any cell line.
Protein Phosphorylation and Activation Studies
There is no available data on how this compound may influence protein phosphorylation or the activation of cellular signaling cascades.
Cell Cycle Analysis
There is currently no publicly available data from preclinical studies detailing the effects of this compound on the cell cycle of either cancerous or non-cancerous cell lines. While some novel 1H-benzo[d]imidazole derivatives have been shown to induce G2/M phase arrest in cancer cells, specific findings for this compound are not documented in the existing literature. researchgate.net
Effects on Cellular Processes (Excluding Clinical Outcomes)
Apoptosis and Necrosis Induction Mechanisms in Cancer Cell Lines
Detailed investigations into the mechanisms by which this compound may induce apoptosis or necrosis in cancer cell lines have not been reported in the available scientific literature. The broader family of benzimidazole (B57391) compounds has been noted for its pro-apoptotic activity in various cancer models. nih.gov However, specific studies elucidating the apoptotic or necrotic pathways modulated by this compound are not available.
Autophagy Modulation
There is no current research available that describes the effects of this compound on the process of autophagy in any cell type.
Antimicrobial Mechanisms of Action in Bacterial or Fungal Cultures (If Relevant)
While benzimidazole derivatives are widely recognized for their antimicrobial properties, the specific mechanisms of action for this compound against bacterial or fungal pathogens have not been characterized in published studies. scispace.comnih.gov The acetic acid moiety itself is known to have antimicrobial effects, but its action as part of this larger compound is not specifically understood. nih.govnih.gov
Antiviral Mechanisms of Action in Viral Infection Models (If Relevant)
The potential antiviral activity and the corresponding mechanisms of action for this compound have not been documented. Some benzimidazole-based compounds have been investigated as allosteric inhibitors of viral polymerases, such as the hepatitis C virus RNA-dependent RNA polymerase. nih.gov However, specific data for this compound is not present in the current body of scientific literature.
Subcellular Localization and Intracellular Trafficking Studies
There are no published studies that have investigated the subcellular localization or intracellular trafficking of this compound.
In Vitro Selectivity and Specificity Profiling
Following a comprehensive search of scientific literature and publicly available data, no specific in vitro selectivity and specificity profiling studies were found for the compound this compound. The conducted searches for preclinical data, biological activity, and target identification related to this specific molecule did not yield any detailed research findings or data sets that would allow for an analysis of its selectivity and specificity against a panel of biological targets.
The broader class of benzimidazole derivatives has been the subject of extensive research, with various compounds exhibiting a wide range of biological activities. However, this general information on the benzimidazole scaffold does not provide specific data for the selectivity and specificity of the "this compound" molecule itself. Without dedicated in vitro screening and profiling studies for this particular compound, it is not possible to construct data tables or provide a detailed account of its biological target interactions.
Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of available scientific information on the in vitro selectivity and specificity of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,5,6 Trimethyl Benzoimidazol 1 Yl Acetic Acid Analogs
Systematic Exploration of Benzimidazole (B57391) Ring Substituents on Biological Activities
The substitution pattern on the benzimidazole ring is a key determinant of the biological activity of this class of compounds. nih.govresearchgate.net While specific studies on (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid are limited, a wealth of data on analogous structures provides a strong foundation for understanding its structure-activity relationship (SAR). The existing methyl groups at the 2, 5, and 6 positions significantly influence the molecule's electronic and steric properties.
Research on various benzimidazole derivatives has demonstrated that modifications at these positions can dramatically alter their biological effects, which range from antimicrobial to anti-inflammatory and antiviral activities. frontiersin.orgnih.govresearchgate.net For instance, the introduction of different substituents on the benzene (B151609) ring of the benzimidazole nucleus can modulate the compound's interaction with biological targets. nih.gov Studies on 2,5,6-trisubstituted benzimidazoles have shown that even minor changes to the substituents can lead to significant variations in activity. nih.gov
The methyl groups in this compound contribute to the lipophilicity of the molecule, which can be crucial for its ability to cross biological membranes and reach its target. The electronic-donating nature of the methyl groups also influences the electron density of the benzimidazole ring system, which can affect its binding affinity to target proteins.
A systematic exploration of analogs could involve replacing the methyl groups with other substituents to probe the effects of sterics, electronics, and lipophilicity. For example, replacing a methyl group with a halogen could introduce an electron-withdrawing effect and potential for halogen bonding, while replacing it with a larger alkyl group could probe the steric tolerance of the binding site.
Table 1: Impact of Benzimidazole Ring Substituents on Biological Activity of Analogs
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Example |
|---|---|---|---|
| 2 | Small alkyl groups (e.g., methyl) | Often associated with a variety of biological activities, including antimicrobial and anti-inflammatory. rjpbcs.com | This compound |
| 2 | Aromatic rings | Can enhance activities like COX inhibition. rsc.org | 2-phenyl-benzimidazole derivatives |
| 5/6 | Electron-donating groups (e.g., methyl) | Increases lipophilicity, potentially improving cell permeability. nih.gov | This compound |
| 5/6 | Electron-withdrawing groups (e.g., nitro) | Can modulate electronic properties and impact target binding. | 5-Nitro-benzimidazole derivatives |
| 5/6 | Halogens (e.g., chloro) | Can introduce halogen bonding interactions and alter pharmacokinetic properties. nih.gov | 5,6-dichloro-benzimidazole derivatives |
Impact of Acetic Acid Moiety Modifications on Target Engagement
The acetic acid moiety at the 1-position of the benzimidazole ring is a critical functional group that significantly influences the compound's interaction with biological targets. This acidic group can participate in crucial hydrogen bonding and electrostatic interactions with amino acid residues in the active site of enzymes or receptors.
In many biologically active benzimidazole derivatives, the carboxylic acid group of the acetic acid moiety acts as a key pharmacophoric feature. rjpbcs.com For instance, in the context of anti-inflammatory agents, this group can mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of cyclooxygenase (COX) enzymes. frontiersin.org
Modifications to the acetic acid side chain can have a profound impact on target engagement:
Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy. The ester may improve membrane permeability, and once inside the cell, it can be hydrolyzed by esterases to release the active carboxylic acid.
Chain Length: Altering the length of the alkyl chain between the benzimidazole ring and the carboxylic acid can affect the positioning of the acidic group within the binding pocket, thereby influencing binding affinity.
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can maintain the acidic nature while potentially improving metabolic stability and pharmacokinetic properties.
Table 2: Influence of Acetic Acid Moiety Modifications on Biological Activity
| Modification | Potential Impact on Target Engagement | Example of Modified Moiety |
|---|---|---|
| Esterification | Prodrug approach, increased lipophilicity. | -CH₂COOCH₃ |
| Amidation | Altered hydrogen bonding, potential for new interactions. | -CH₂CONH₂ |
| Chain Elongation/Shortening | Repositioning of the acidic head group in the binding site. | -(CH₂)nCOOH (n≠1) |
| Bioisosteric Replacement | Maintained acidity with altered physicochemical properties. | Tetrazole ring |
Stereochemical Influences on Activity and Selectivity (If Applicable)
For the parent compound, this compound, there are no chiral centers, and therefore, stereoisomerism is not a factor. However, the introduction of stereocenters in analogs can have significant implications for their biological activity and selectivity.
If modifications to the acetic acid side chain or the benzimidazole substituents were to introduce a chiral center, it would be crucial to separate and evaluate the individual enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.
For example, if a methyl group were to be added to the alpha-carbon of the acetic acid moiety, creating (R)- and (S)-2-(2,5,6-trimethyl-benzoimidazol-1-yl)propanoic acid, it is likely that one enantiomer would show preferential binding to a specific biological target. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral environment of a protein's binding site.
Development of Pharmacophore Models for this compound and Analogs
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comnih.gov For this compound and its analogs, a pharmacophore model would typically include features such as:
A hydrogen bond acceptor: The carboxylic acid oxygen.
A hydrogen bond donor: The carboxylic acid hydrogen.
An aromatic ring feature: The benzimidazole core.
Hydrophobic features: The methyl groups on the benzimidazole ring.
A study on benzimidazole derivatives as potential Farnesoid X receptor (FXR) agonists identified a best pharmacophore hypothesis (HHHRR) consisting of three hydrophobic features and two aromatic rings. nih.gov Another model for bis-benzimidazoles as DNA–topoisomerase I poisons was identified as AADRR, containing two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net
These models serve as three-dimensional queries for virtual screening of compound libraries to identify new potential lead compounds. dovepress.com By understanding the key pharmacophoric features, medicinal chemists can design new analogs that better fit the model and, therefore, are more likely to be active.
Correlation between Computational Predictions and Experimental Biological Activities
The integration of computational chemistry with experimental biology is a cornerstone of modern drug discovery. For benzimidazole derivatives, various in silico methods have been successfully employed to predict biological activity and guide the synthesis of new compounds.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been developed for benzimidazole-based agonists of FXR, showing good statistical correlation between the predicted and experimental activities (R² of 0.8974 for the training set and Q² of 0.7559 for the test set). nih.gov These models use molecular descriptors to derive a mathematical relationship with the biological activity.
Molecular Docking: Docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. researchgate.net Studies on benzimidazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors have shown a close correlation between the results of molecular docking and the in vitro inhibitory activities. rsc.orgrsc.org Similarly, docking studies have been used to understand the binding of benzimidazole derivatives to the FtsZ protein in Mycobacterium tuberculosis. researchgate.net
ADME/T Predictions: In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. nih.gov For a series of novel benzimidazole derivatives, in silico ADME predictions were used to identify compounds with drug-like properties, indicating their potential for further development. rsc.org
The successful correlation between these computational predictions and the experimentally determined biological activities provides a high degree of confidence in using these models for the rational design of new and more effective analogs of this compound.
Bioanalytical Methodologies for Research on 2,5,6 Trimethyl Benzoimidazol 1 Yl Acetic Acid
Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC, LC-MS/MS)
There is no specific information available in peer-reviewed journals, patents, or other scientific publications detailing the use of High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid in any research samples.
Method Development and Validation for Biological Matrices (e.g., cell lysates, tissue homogenates)
As no primary chromatographic methods for this compound have been published, there are consequently no available data on the development and validation of such methods for biological matrices. This includes a lack of information on parameters such as:
Linearity and range
Accuracy and precision
Selectivity and specificity
Matrix effects
Recovery
Stability in biological matrices
Spectrophotometric and Fluorometric Assays for In Vitro Quantification
A thorough search of the scientific literature did not yield any specific spectrophotometric or fluorometric assays designed or validated for the in vitro quantification of this compound. While general spectrophotometric methods exist for the broader class of benzimidazole (B57391) derivatives, these are not specific to the requested compound and no particular methods have been adapted or tested for it.
Microdialysis and Bio-distribution Studies in Animal Models (Focus on distribution, not dosage/safety)
Data Tables
Due to the absence of published research on the bioanalytical methodologies for this compound, no data is available to populate any tables.
Future Research Directions and Unexplored Academic Frontiers for 2,5,6 Trimethyl Benzoimidazol 1 Yl Acetic Acid
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical Perspective)
The benzimidazole (B57391) scaffold is a cornerstone in the development of numerous therapeutic agents due to its structural similarity to naturally occurring nucleotides, which allows for interaction with a wide range of biological macromolecules. nih.govijsart.com Derivatives of benzimidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihistaminic effects. nih.govwisdomlib.orgmdpi.com Consequently, a primary future research direction for (2,5,6-Trimethyl-benzoimidazol-1-yl)-acetic acid is the systematic screening for and identification of its novel biological targets.
Initial preclinical investigations could involve high-throughput screening against a panel of cancer cell lines to assess its cytotoxic potential. Benzimidazole derivatives have been shown to exert anticancer effects through various mechanisms, such as the inhibition of tubulin polymerization, topoisomerase enzymes, and various protein kinases. proquest.comresearchgate.net The specific trimethyl substitution pattern on the benzene (B151609) ring of this compound may confer unique selectivity and potency for specific cancer-related targets.
Beyond oncology, the compound should be evaluated for its antimicrobial and antiviral properties. The benzimidazole nucleus is a key component in several anti-infective drugs. nih.gov Research could focus on its efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. Furthermore, its potential as an antiviral agent could be explored against various viruses, leveraging the known antiviral activities of other benzimidazole derivatives.
The anti-inflammatory potential of this compound also warrants investigation. Many benzimidazole-based compounds are known to inhibit cyclooxygenases (COXs), enzymes crucial in the biosynthesis of prostaglandins, which are key inflammatory mediators. frontiersin.org Preclinical studies could assess the compound's ability to modulate inflammatory pathways in vitro and in vivo.
A summary of potential biological targets for investigation is presented in the table below.
| Therapeutic Area | Potential Molecular Targets | Rationale Based on Benzimidazole Derivatives |
| Oncology | Tubulin, Topoisomerase I/II, Protein Kinases (e.g., VEGFR, EGFR), PARP | Known mechanisms of action for various anticancer benzimidazoles. researchgate.net |
| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins | Broad-spectrum antimicrobial and antiviral activities of the benzimidazole scaffold. nih.govijsart.com |
| Inflammation | Cyclooxygenases (COX-1, COX-2), Pro-inflammatory Cytokines | Documented anti-inflammatory properties of benzimidazole derivatives. frontiersin.org |
Application in Materials Science or Analytical Chemistry (If Relevant)
The unique electronic and photophysical properties of the benzimidazole ring system make it a valuable component in the development of advanced materials. nbinno.com Future research could explore the incorporation of this compound into novel materials with applications in electronics and sensing.
One promising area is the development of organic light-emitting diodes (OLEDs). Benzimidazole derivatives are known for their electron-transporting capabilities and thermal stability, making them suitable for use in OLEDs. nbinno.com The specific substitution pattern of this compound could be fine-tuned to optimize its electronic properties for such applications.
Furthermore, the benzimidazole scaffold can serve as a multifunctional unit in fluorescent chemical sensors. researchgate.net The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions, leading to changes in the compound's fluorescence properties upon binding. This suggests that this compound could be developed into a selective and sensitive fluorescent sensor for various metal ions. Research in this area would involve studying the compound's photophysical response to a range of cations and anions. researchgate.net
The potential for polymerization is another avenue for exploration. Benzimidazole-containing polymers are known for their high thermal stability and mechanical strength. rsc.orgresearchgate.net The acetic acid functional group on this compound provides a reactive site for polymerization reactions, potentially leading to the creation of novel high-performance polymers.
| Potential Application | Relevant Properties of Benzimidazole Scaffold |
| Organic Electronics (OLEDs) | Electron-transporting capabilities, thermal stability. nbinno.com |
| Fluorescent Sensors | Metal-ion chelating properties, pH sensitivity. researchgate.netrsc.org |
| High-Performance Polymers | Thermal stability, mechanical strength. rsc.org |
Development of Advanced Delivery Systems for Research Purposes (Conceptual, no dosage/administration)
The therapeutic potential of many small molecules is often limited by poor solubility and bioavailability. The development of advanced delivery systems for this compound could enhance its efficacy in preclinical research models.
Nanoparticle-based delivery systems offer a promising approach. Encapsulating the compound within nanoparticles could improve its solubility, protect it from degradation, and potentially enable targeted delivery to specific cells or tissues. nih.govnih.gov Various types of nanoparticles, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, could be investigated for their suitability in delivering this compound. The use of nanotechnology in conjunction with benzimidazole derivatives has been explored to enhance their therapeutic effects. biointerfaceresearch.comresearchgate.net
Nanoemulsions are another viable option, particularly for intravenous administration in preclinical studies. Nanoemulsions can enhance the solubilization of poorly water-soluble compounds and have been successfully used for the delivery of other benzimidazole derivatives. researchgate.net The formulation of this compound into a stable nanoemulsion could facilitate its in vivo evaluation.
Conceptually, these delivery systems could be further functionalized with targeting ligands to direct the compound to specific sites of action, thereby increasing its potency and reducing potential off-target effects in a research context.
Integration with Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, its integration with "omics" technologies is essential. These technologies can provide a systems-level view of the molecular changes induced by the compound.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, could be employed to elucidate the compound's mechanism of action and identify its metabolic fate. A non-targeted MS-based metabolomics approach has been used to study the metabolic response of Trypanosoma cruzi to the benzimidazole drug benznidazole, revealing multiple metabolic targets. nih.gov A similar approach could be applied to understand how this compound perturbs the metabolome of target cells or organisms.
Proteomics can be used to identify the protein targets of the compound. Techniques such as affinity chromatography coupled with mass spectrometry could be used to pull down proteins that directly interact with this compound. This would provide direct evidence of its molecular targets and pathways of action.
Genomics and transcriptomics could reveal how the compound affects gene expression. Microarray or RNA-sequencing analysis of cells treated with the compound would provide a global picture of the transcriptional changes, offering insights into the cellular pathways it modulates.
| Omics Technology | Potential Application for this compound |
| Metabolomics | Elucidation of mechanism of action and metabolic fate. nih.govnih.gov |
| Proteomics | Identification of direct protein targets and interaction partners. |
| Transcriptomics | Analysis of global gene expression changes and modulated pathways. |
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Given that the compound is a novel small molecule, opportunities for collaboration abound.
Academic-industrial partnerships could accelerate the preclinical development of this compound. Pharmaceutical companies with expertise in drug discovery and development could provide valuable resources and guidance for moving the compound through the preclinical pipeline. labiotech.eu
Collaborations between medicinal chemists, biologists, materials scientists, and computational scientists will be crucial. Chemists can synthesize novel analogs of the compound to optimize its properties, while biologists can evaluate its efficacy in various disease models. Materials scientists can explore its potential in novel materials, and computational scientists can use in silico models to predict its biological activities and guide experimental work.
Furthermore, open innovation models and participation in collaborative research platforms can foster a broader scientific engagement with this molecule. slideshare.net Sharing data and resources with the wider scientific community can accelerate the pace of discovery and lead to unforeseen applications for this compound. Institutions that support collaborative research for small molecule discovery can provide the necessary infrastructure and expertise to advance such projects. cancer.govstanford.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
